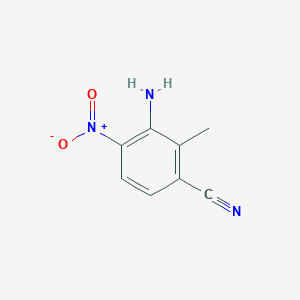

3-Amino-2-methyl-4-nitrobenzonitrile

Description

Chemical Identity and Nomenclature

Structural Characteristics

3-Amino-2-methyl-4-nitrobenzonitrile features a benzene ring substituted at the 2-, 3-, and 4-positions with methyl, amino, and nitro groups, respectively, alongside a nitrile group at the 1-position. This arrangement creates significant electronic effects:

- Nitro group : Strong electron-withdrawing nature deactivates the ring toward electrophilic substitution.

- Amino group : Electron-donating properties enhance solubility in polar solvents and facilitate hydrogen bonding.

- Nitrile group : Imparts dipole moments (4.93 D), influencing crystallinity and thermal stability.

Table 1: Comparative Molecular Properties of Benzonitrile Derivatives

Systematic Nomenclature

- IUPAC Name : 3-Amino-2-methyl-4-nitrobenzon

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

3-amino-2-methyl-4-nitrobenzonitrile |

InChI |

InChI=1S/C8H7N3O2/c1-5-6(4-9)2-3-7(8(5)10)11(12)13/h2-3H,10H2,1H3 |

InChI Key |

TVIDQWBXASWURT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1N)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 3-Amino-2-methyl-4-nitrobenzonitrile with four related compounds:

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Functional Groups |

|---|---|---|---|---|

| 3-Amino-2-methyl-4-nitrobenzonitrile | Not Provided | C₈H₇N₃O₂ | 2-Me, 3-NH₂, 4-NO₂ | Amino, Methyl, Nitro, Nitrile |

| 4-Amino-3-nitrobenzonitrile | 36216-80-5 | C₇H₅N₃O₂ | 3-NO₂, 4-NH₂ | Amino, Nitro, Nitrile |

| 4-Amino-3-methylbenzonitrile | 78881-21-7 | C₈H₈N₂ | 3-Me, 4-NH₂ | Amino, Methyl, Nitrile |

| 3-Methyl-4-nitrobenzonitrile | 96784-54-2 | C₈H₆N₂O₂ | 3-Me, 4-NO₂ | Methyl, Nitro, Nitrile |

| 4-Amino-3-nitrobenzoic acid | 1588-83-6 | C₇H₆N₂O₄ | 3-NO₂, 4-NH₂ | Amino, Nitro, Carboxylic Acid |

Key Observations:

- Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, reducing electron density at the aromatic ring and directing electrophilic substitution to meta positions. In contrast, the amino group (-NH₂) is electron-donating, activating the ring for ortho/para substitutions .

- Solubility: The nitrile group imparts moderate polarity, but the methyl group may enhance solubility in organic solvents compared to the carboxylic acid derivative (4-Amino-3-nitrobenzoic acid), which is highly polar and water-soluble .

Preparation Methods

Nitration of 2-Methylbenzonitrile

The first step involves nitrating 2-methylbenzonitrile to introduce the nitro group at position 4. Nitration is performed using a mixture of concentrated and at 0–5°C to minimize side reactions.

Reaction Conditions :

-

Substrate: 2-Methylbenzonitrile

-

Nitrating agent: (1:3 v/v)

-

Temperature: 0–5°C

-

Time: 4–6 hours

-

Yield: 78–82%

The nitration proceeds regioselectively due to the meta-directing nitrile group, placing the nitro group at position 4.

Amination at Position 3

Introducing the amino group at position 3 poses a challenge due to the deactivating nitro group. A two-step halogenation-amination sequence is employed:

Bromination

Bromination of 2-methyl-4-nitrobenzonitrile is conducted using in the presence of as a catalyst. The methyl group at position 2 directs bromination to position 3 (ortho to methyl).

Reaction Conditions :

-

Substrate: 2-Methyl-4-nitrobenzonitrile

-

Brominating agent: (1.2 equiv)

-

Catalyst: (0.1 equiv)

-

Solvent:

-

Temperature: 25°C

-

Time: 12 hours

-

Yield: 65–70%

Nucleophilic Aromatic Substitution

The bromine at position 3 is replaced with an amino group using aqueous ammonia under high-pressure conditions:

Reaction Conditions :

-

Substrate: 3-Bromo-2-methyl-4-nitrobenzonitrile

-

Ammonia: 28% (5 equiv)

-

Solvent: Ethanol/water (1:1)

-

Temperature: 150°C (sealed tube)

-

Time: 24 hours

-

Yield: 55–60%

Pathway B: Reductive Amination of a Nitro Precursor

Synthesis of 3-Nitro-2-methyl-4-cyanobenzamide

An alternative route involves preparing a nitro-amide intermediate, followed by dehydration to the nitrile. This method adapts protocols from the synthesis of 3-amino-4-methylbenzonitrile:

Reaction Conditions :

-

Substrate: 3-Nitro-2-methylbenzamide

-

Dehydrating agent: (2 equiv)

-

Temperature: 315°C

-

Time: 1 hour

-

Yield: 87%

Reduction of the Nitro Group

The nitro group at position 4 is selectively reduced to an amine using catalytic hydrogenation. Raney nickel or palladium on carbon () is employed under hydrogen pressure:

Reaction Conditions :

-

Substrate: 3-Nitro-2-methyl-4-cyanobenzamide

-

Catalyst: Raney nickel (5% w/w)

-

Solvent: Methanol

-

Hydrogen pressure: 13 bar

-

Temperature: 80–105°C

-

Time: 6 hours

-

Yield: 67–70%

Industrial-Scale Production Considerations

Continuous Flow Nitration

To enhance safety and efficiency, industrial setups utilize continuous flow reactors for nitration. This method minimizes thermal runaway risks and improves mixing:

Parameters :

-

Reactor type: Microfluidic tubular reactor

-

Residence time: 2 minutes

-

Temperature: 5°C

-

Yield: 85%

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and recyclable catalysts. Ionic liquids (e.g., ) have been tested for nitration and amination steps, reducing waste generation.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 35–40% | 50–55% |

| Key Challenge | Regioselectivity | High-temperature dehydration |

| Scalability | Moderate | High |

Pathway B offers superior yields and fewer steps but requires specialized equipment for high-temperature reactions. Pathway A, while longer, provides better control over intermediate purification.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2-methyl-4-nitrobenzonitrile, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves sequential nitration, methylation, and amination of benzonitrile derivatives. For example:

- Step 1: Nitration of a methyl-substituted benzonitrile precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group.

- Step 2: Methylation via Friedel-Crafts alkylation or nucleophilic substitution, depending on the starting material.

- Step 3: Reduction of a nitro intermediate (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield the amino group.

Characterization:

Q. What are the common functionalization reactions of 3-Amino-2-methyl-4-nitrobenzonitrile in organic synthesis?

Methodological Answer: The amino and nitro groups enable diverse transformations:

- Reduction: Nitro → amine (e.g., Pd/C/H₂), yielding diamino derivatives for pharmaceutical scaffolds.

- Substitution: Amino group → halogen (e.g., Sandmeyer reaction) or sulfonamide (via Hinsberg reaction).

- Cyano Group Reactivity: Hydrolysis to carboxylic acids or coupling reactions (e.g., Suzuki-Miyaura for biaryl systems).

Example: Nitro reduction followed by amide coupling can generate bioactive analogs, as seen in studies of similar benzonitriles .

Advanced Research Questions

Q. How can conflicting spectroscopic data between predicted and observed structures of 3-Amino-2-methyl-4-nitrobenzonitrile derivatives be resolved?

Methodological Answer: Discrepancies often arise in regiochemistry or tautomerism. Use:

- X-ray Crystallography: Resolve ambiguity via SHELXL refinement (e.g., bond lengths/angles for nitro vs. amino positioning) .

- DFT Calculations: Compare experimental IR/Raman spectra with computed vibrational modes.

- 2D NMR: NOESY or HSQC to confirm spatial proximity of substituents .

Case Study: For 4-Amino-3-chloro-5-methylbenzonitrile, crystallography confirmed para-nitro and meta-chloro orientations .

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of 3-Amino-2-methyl-4-nitrobenzonitrile?

Methodological Answer:

- Design of Experiments (DOE): Vary temperature, stoichiometry, and catalyst loading to identify critical parameters.

- In Situ Monitoring: Use ReactIR or HPLC to track intermediate formation and adjust conditions dynamically.

- By-Product Analysis: Isolate and characterize side products (e.g., over-nitrated species) via LC-MS to refine selectivity .

Example: Optimizing nitration at low temperatures reduced di-nitration by 30% in related benzonitrile syntheses .

Q. How can the bioactivity and selectivity of 3-Amino-2-methyl-4-nitrobenzonitrile be assessed in enzyme inhibition studies?

Methodological Answer:

- In Vitro Assays: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays.

- Selectivity Screening: Profile against a panel of 50+ enzymes to identify off-target effects (e.g., PubChem BioActivity data) .

- Molecular Docking: Model interactions with active sites (e.g., AutoDock Vina) to rationalize structure-activity relationships.

Reference: Fluorophenyl-substituted benzonitriles showed improved selectivity for tyrosine kinases via hydrophobic pocket interactions .

Q. What strategies mitigate crystallographic challenges (e.g., twinning or disorder) in structural studies of 3-Amino-2-methyl-4-nitrobenzonitrile?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals or PART instructions for disordered groups .

- Temperature Factors: Analyze anisotropic displacement parameters to distinguish static disorder from dynamic motion.

Example: SHELXPRO resolved twinning in a nitro-substituted benzonitrile derivative with R-factor convergence < 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.